molecular formula C23H33NO3 B11471845 2-(3,5-dimethyl-1-adamantyl)-N-[2-(3-methoxyphenoxy)ethyl]acetamide

2-(3,5-dimethyl-1-adamantyl)-N-[2-(3-methoxyphenoxy)ethyl]acetamide

Cat. No.: B11471845
M. Wt: 371.5 g/mol
InChI Key: UGJGIKFXVGAJHU-UHFFFAOYSA-N
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Description

2-(3,5-DIMETHYLADAMANTAN-1-YL)-N-[2-(3-METHOXYPHENOXY)ETHYL]ACETAMIDE is a complex organic compound that features a unique adamantane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-DIMETHYLADAMANTAN-1-YL)-N-[2-(3-METHOXYPHENOXY)ETHYL]ACETAMIDE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-DIMETHYLADAMANTAN-1-YL)-N-[2-(3-METHOXYPHENOXY)ETHYL]ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products

    Oxidation: Formation of 2-(3,5-DIMETHYLADAMANTAN-1-YL)-N-[2-(3-HYDROXYPHENOXY)ETHYL]ACETAMIDE.

    Reduction: Formation of 2-(3,5-DIMETHYLADAMANTAN-1-YL)-N-[2-(3-METHOXYPHENOXY)ETHYL]ETHYLAMINE.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(3,5-DIMETHYLADAMANTAN-1-YL)-N-[2-(3-METHOXYPHENOXY)ETHYL]ACETAMIDE involves its interaction with specific molecular targets. The adamantane structure is known to interact with ion channels and receptors in the nervous system, potentially modulating their activity. The methoxyphenoxyethyl group may enhance the compound’s ability to cross biological membranes and reach its targets .

Comparison with Similar Compounds

Similar Compounds

    Amantadine: A well-known adamantane derivative used as an antiviral and in the treatment of Parkinson’s disease.

    Memantine: Another adamantane derivative used in the treatment of Alzheimer’s disease.

Uniqueness

2-(3,5-DIMETHYLADAMANTAN-1-YL)-N-[2-(3-METHOXYPHENOXY)ETHYL]ACETAMIDE is unique due to the presence of the methoxyphenoxyethyl group, which may confer additional pharmacokinetic properties and enhance its interaction with biological targets compared to other adamantane derivatives .

Properties

Molecular Formula

C23H33NO3

Molecular Weight

371.5 g/mol

IUPAC Name

2-(3,5-dimethyl-1-adamantyl)-N-[2-(3-methoxyphenoxy)ethyl]acetamide

InChI

InChI=1S/C23H33NO3/c1-21-10-17-11-22(2,14-21)16-23(12-17,15-21)13-20(25)24-7-8-27-19-6-4-5-18(9-19)26-3/h4-6,9,17H,7-8,10-16H2,1-3H3,(H,24,25)

InChI Key

UGJGIKFXVGAJHU-UHFFFAOYSA-N

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)CC(=O)NCCOC4=CC=CC(=C4)OC)C

Origin of Product

United States

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